3-溴-2-氟苯甲酰氯

描述

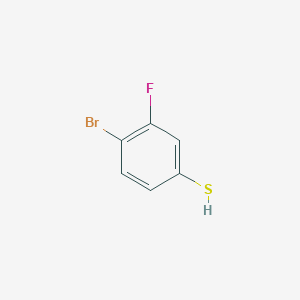

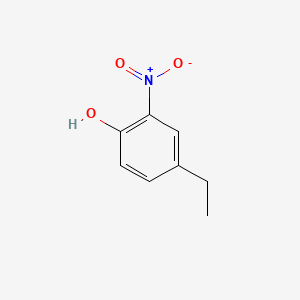

3-Bromo-2-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H3BrClFO. It has a molecular weight of 237.46 and is typically stored at ambient temperature . It is a clear liquid .

Molecular Structure Analysis

The InChI code for 3-Bromo-2-fluorobenzoyl chloride is1S/C7H3BrClFO/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3H . This indicates that the molecule consists of a benzene ring with bromine and fluorine substituents at the 3rd and 2nd positions, respectively, and a carbonyl chloride group attached to the ring . Physical And Chemical Properties Analysis

3-Bromo-2-fluorobenzoyl chloride is a clear liquid . It is typically stored at ambient temperature .科学研究应用

Organic Synthesis

3-Bromo-2-fluorobenzoyl chloride: is a valuable reagent in organic synthesis, particularly in the construction of complex molecules. It serves as an electrophile in Friedel-Crafts acylation reactions, introducing acyl groups to aromatic compounds . This process is crucial for synthesizing ketones, which are pivotal intermediates in the production of various organic compounds.

Pharmaceutical Research

In pharmaceutical research, 3-Bromo-2-fluorobenzoyl chloride is utilized for the synthesis of potential drug candidates. It’s instrumental in creating new chemical entities that can be tested for therapeutic activity. Its role in the development of proteomics research applications is particularly noteworthy, as it contributes to the study of protein structure and function .

Material Science

The compound finds applications in material science, where it’s used to modify the surface properties of materials. It can act as a precursor for the synthesis of polymers or coatings that require specific functionalities, such as increased resistance to heat or chemical reactivity .

Analytical Chemistry

3-Bromo-2-fluorobenzoyl chloride: is also significant in analytical chemistry. It can be used as a derivatization agent to enhance the detection of certain compounds in complex mixtures. By reacting with specific functional groups, it helps in the identification and quantification of substances through techniques like chromatography .

Biochemistry

In biochemistry, this compound is used in the study of biochemical pathways and processes. It can be employed to synthesize labeled compounds that are used as tracers to track metabolic changes and understand the biochemical basis of diseases .

Industrial Applications

While primarily used in research and development, 3-Bromo-2-fluorobenzoyl chloride has potential industrial applications as well. It could be used in the synthesis of specialty chemicals that require a high degree of functionalization, such as advanced dyes, agrochemicals, or flame retardants .

安全和危害

3-Bromo-2-fluorobenzoyl chloride is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) and H314 (causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

Relevant Papers I found a paper titled “Molecular conformational structures of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride by gas electron diffraction and normal coordinate analysis aided by quantum chemical calculations” which might be relevant . This paper investigates the gas phase molecular structures and conformational compositions of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride . Although it does not specifically mention 3-Bromo-2-fluorobenzoyl chloride, the findings could potentially provide insights into the structure and behavior of this compound.

作用机制

Target of Action

Benzoyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming amides, esters, and other products .

Mode of Action

3-Bromo-2-fluorobenzoyl chloride, like other acid chlorides, is highly reactive. It can undergo nucleophilic acyl substitution reactions with various nucleophiles . The bromine and fluorine substituents on the benzene ring can influence the reactivity and selectivity of these reactions .

Biochemical Pathways

The compound can potentially participate in various organic synthesis reactions, leading to a wide range of products .

Pharmacokinetics

As a small, lipophilic molecule, it may be absorbed and distributed throughout the body. Its reactivity could lead to rapid metabolism and excretion .

Result of Action

Due to its reactivity, it can potentially react with various biological molecules, leading to a range of effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 3-Bromo-2-fluorobenzoyl chloride . For example, its reactivity may increase under acidic conditions or at elevated temperatures .

属性

IUPAC Name |

3-bromo-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRKBWVSQZTERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650500 | |

| Record name | 3-Bromo-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374554-41-3 | |

| Record name | 3-Bromo-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)

![1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1294186.png)

![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)